molecular formula C15H22N2O5S B11603530 Diethyl ethyl[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]propanedioate

Diethyl ethyl[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]propanedioate

Cat. No. B11603530
M. Wt: 342.4 g/mol
InChI Key: WZAJGSARZPPLSO-UHFFFAOYSA-N
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Description

Diethyl ethyl[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]propanedioate is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities

Preparation Methods

The synthesis of diethyl ethyl[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]propanedioate typically involves multi-step organic reactions. One common synthetic route includes the reaction of diethyl malonate with ethyl bromoacetate in the presence of a base to form diethyl ethylmalonate. This intermediate is then reacted with 2-aminothiazole and an appropriate coupling agent to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Diethyl ethyl[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.

    Hydrolysis: Acidic or basic hydrolysis of the ester groups can yield the corresponding carboxylic acids and alcohols.

Scientific Research Applications

Diethyl ethyl[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]propanedioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of diethyl ethyl[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]propanedioate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interfere with key biological processes makes it a promising candidate for further research.

Comparison with Similar Compounds

Diethyl ethyl[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]propanedioate can be compared with other thiazole-containing compounds such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

    Tiazofurin: An antineoplastic drug used in cancer treatment.

What sets this compound apart is its unique structure, which allows for a broader range of chemical modifications and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

properties

Molecular Formula

C15H22N2O5S

Molecular Weight

342.4 g/mol

IUPAC Name

diethyl 2-ethyl-2-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]propanedioate

InChI

InChI=1S/C15H22N2O5S/c1-4-15(12(19)21-5-2,13(20)22-6-3)8-7-11(18)17-14-16-9-10-23-14/h9-10H,4-8H2,1-3H3,(H,16,17,18)

InChI Key

WZAJGSARZPPLSO-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)NC1=NC=CS1)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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